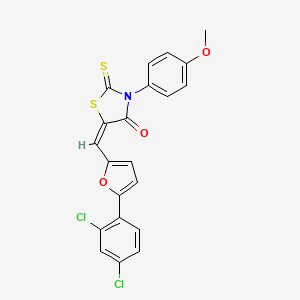

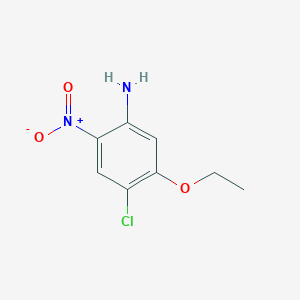

N2-(4-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

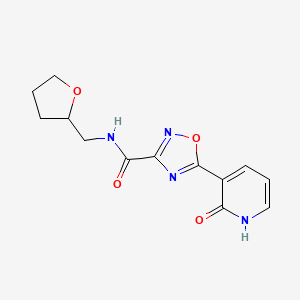

The compound is a derivative of 1,3,5-triazine, which is a class of compounds known for their wide range of applications, including the production of herbicides and polymer photostabilisers . The compound also contains a morpholino group and methoxyphenyl and m-tolyl groups attached to the triazine ring.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and withdrawing effects of the substituents, as well as steric effects. The triazine core is known to undergo reactions with nucleophiles .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Larvicidal Activity : Research on pyrimidine derivatives linked with morpholinophenyl groups, closely related to the compound of interest, has demonstrated significant larvicidal activity against certain larvae species. These compounds are synthesized and evaluated for their potential in controlling pest populations, indicating the chemical's usefulness in developing environmentally friendly pesticides (Gorle et al., 2016).

Material Science and Polymer Research

- Heat-resistant Polyamides : A derivative involving the triazine ring was used to synthesize new polyamides with exceptional heat resistance. This application showcases the compound's role in advancing materials science, specifically in creating polymers with improved thermal stability and flame retardancy, beneficial for various industrial applications (Dinari & Haghighi, 2017).

Environmental Science

- Pesticide Removal from Wastewater : Triazine derivatives have been studied for their ability to remove pesticides from wastewater, highlighting their potential use in environmental cleanup and pollution control. Such compounds can act as adsorbents to effectively reduce pesticide concentrations in contaminated water, offering a low-cost method for water purification (Boudesocque et al., 2008).

Advanced Materials and UV Protection

- UV Light Absorbing Derivatives : Certain triazine derivatives, including those with methoxyphenyl groups, have been synthesized for their potential as UV light absorbers. This research is crucial for developing new materials that can protect against UV radiation, with applications ranging from sunscreen formulations to protective coatings for materials exposed to sunlight (Jiang, Wang, & Li, 2008).

Mecanismo De Acción

Target of Action

The primary target of the compound is Monoamine oxidase type A (MAO-A) . MAO-A is an enzyme that preferentially oxidizes biogenic amines such as 5-hydroxytryptamine (5-HT), norepinephrine, and epinephrine . It plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Mode of Action

It’s known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound might interact with its target, MAO-A, in a similar manner, leading to changes in the enzyme’s activity.

Biochemical Pathways

The compound, by targeting MAO-A, affects the metabolic pathways of biogenic amines . These amines are involved in various physiological functions, including neurotransmission. By modulating the activity of MAO-A, the compound can influence these biochemical pathways and their downstream effects.

Propiedades

IUPAC Name |

4-N-(4-methoxyphenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2.ClH/c1-15-4-3-5-17(14-15)23-20-24-19(22-16-6-8-18(28-2)9-7-16)25-21(26-20)27-10-12-29-13-11-27;/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQQQZGUIOYHEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(4-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B2816478.png)

![N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2816486.png)

methylene]amino}oxy)carbonyl]thiophene](/img/structure/B2816487.png)

![2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2816490.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2816491.png)